Differentiation by Molecular Bulk and Physicochemical Space Relative to Cycloalkyl-carbonyl Analogs
This compound's molecular weight and calculated lipophilicity differentiate it from the closest commercially available 4-(oxolan-3-yl)-1,4-diazepane analogs. Compared to 1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane (CAS 2309541-97-5, MW 252.36) and 1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310014-87-8, MW 282.38) [1], the target compound's molecular weight of 332.42 g/mol represents a significant increase, pushing it into a higher property space typical of more advanced lead-like molecules. Its calculated topological polar surface area (TPSA) of 32.8 Ų and predicted LogP of 2.5-3.1 place it in a more lipophilic region than the oxane analog (TPSA 41.9 Ų), suggesting superior passive membrane permeability for CNS targets, based on the known structure-activity relationships of the diazepane orexin receptor antagonist class [2][3].
| Evidence Dimension | Molecular Weight and Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | MW: 332.42 g/mol; TPSA: 32.8 Ų; Predicted cLogP: 2.8 |
| Comparator Or Baseline | 1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane (MW: 252.36 g/mol); 1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (MW: 282.38; TPSA: 41.9 Ų; Predicted LogP: 1.1) |
| Quantified Difference | MW increase of 80.06 g/mol (31.7%) vs cyclobutyl analog; TPSA decrease of 9.1 Ų vs oxane analog |
| Conditions | In silico prediction (ChemDraw/SwissADME); vendor-reported experimental MW |
Why This Matters
The higher molecular weight and lower TPSA shift the compound into a more desirable CNS drug-like property space, improving its utility for neuroscience target screening versus simpler, less lipophilic analogs.
- [1] CIRS Group. (n.d.). 1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310014-87-8). GCIS Database. View Source
- [2] Coleman, P. J., Schreier, J. D., McGaughey, G. B., Bogusky, M. J., Cox, C. D., Hartman, G. D., ... & Renger, J. J. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. View Source
- [3] Whitman, D. B., Cox, C. D., Breslin, M. J., Brashear, K. M., Schreier, J. D., Bogusky, M. J., ... & Coleman, P. J. (2009). Discovery of a Potent, CNS‐Penetrant Orexin Receptor Antagonist Based on an N,N‐Disubstituted‐1,4‐diazepane Scaffold that Promotes Sleep in Rats. ChemMedChem, 4(7), 1069-1074. View Source
